molecular formula C6H13NO2 B15241019 (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol

Cat. No.: B15241019
M. Wt: 131.17 g/mol
InChI Key: LVKRONDZCBNFLX-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with an oxolan (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding oxirane (epoxide) intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach could involve the ring-opening of an oxirane with an amine, followed by subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation or enzymatic methods might be employed to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in amides or ureas.

Scientific Research Applications

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound might be explored for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It could serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.

    2-Amino-1-phenylethanol: A similar compound with a phenyl group instead of an oxolan ring.

    2-Amino-1-propanol: A simpler analog with a propanol backbone.

Uniqueness

(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions. The oxolan ring adds further complexity and potential for specific interactions in biological systems.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R)-2-amino-1-(oxolan-3-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1

InChI Key

LVKRONDZCBNFLX-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1[C@H](CN)O

Canonical SMILES

C1COCC1C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.